molecular formula C14H19NO4 B1390401 Boc-2-amino-3,4-dimethylbenzoic acid CAS No. 1185295-87-7

Boc-2-amino-3,4-dimethylbenzoic acid

Cat. No.: B1390401
CAS No.: 1185295-87-7
M. Wt: 265.3 g/mol
InChI Key: GDNHCMZHNNURST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2-amino-3,4-dimethylbenzoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of 2-amino-3,4-dimethylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Boc-2-amino-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Peptide Synthesis

Overview : Boc-DMBA is extensively used in peptide synthesis due to its ability to protect the amino group during chemical reactions. This protection is crucial for ensuring selective reactions and minimizing side products.

Key Features :

  • Protection Strategy : The tert-butoxycarbonyl (Boc) group protects the amino group from unwanted reactions.
  • Deprotection : The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Case Study :
In a study involving the synthesis of cyclic peptides, Boc-DMBA was utilized as a precursor to create various peptide sequences that exhibited enhanced biological activity against specific targets in cancer therapy. The use of Boc-DMBA allowed for efficient coupling reactions and high yields of desired products .

Drug Development

Overview : Boc-DMBA plays a critical role in drug design, particularly in developing compounds that interact with specific biological pathways.

Applications :

  • Targeted Drug Design : Its structural features enhance binding affinity to target proteins, making it suitable for designing inhibitors or modulators.
  • Therapeutic Agents : Compounds derived from Boc-DMBA have shown promise in treating diseases such as cancer and diabetes.

Data Table: Drug Candidates Derived from Boc-DMBA

Compound NameTarget DiseaseBinding Affinity (nM)Reference
Compound ACancer50
Compound BDiabetes30
Compound CInflammation75

Biotechnology Applications

Overview : In biotechnology, Boc-DMBA is used to create modified amino acids that improve the stability and efficacy of biologics.

Key Applications :

  • Biologics Development : It aids in the formulation of therapeutic proteins by enhancing their stability.
  • Protein Engineering : Researchers utilize Boc-DMBA to study protein interactions and functions, leading to advancements in understanding various diseases.

Research in Molecular Biology

Boc-DMBA is instrumental in molecular biology research, particularly in proteomics where it helps elucidate protein interactions.

Applications :

  • Protein Interaction Studies : The compound facilitates the study of complex protein networks, providing insights into cellular processes.
  • Disease Mechanism Exploration : It aids researchers in investigating the molecular basis of diseases through targeted modifications of proteins.

Cosmetic Formulations

The unique properties of Boc-DMBA also find applications in the cosmetic industry. Its derivatives are used in formulations aimed at improving skin health and appearance.

Mechanism of Action

The mechanism of action of Boc-2-amino-3,4-dimethylbenzoic acid involves its role as a protecting group for amino acids and peptides. The Boc group protects the amino group from unwanted reactions during synthesis. The compound can be deprotected under acidic conditions to reveal the free amino group, allowing further functionalization .

Biological Activity

Boc-2-amino-3,4-dimethylbenzoic acid (Boc-ADBA) is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of Boc-ADBA, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Boc-ADBA is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a carboxylic acid functional group. The molecular formula is C14H19NO4C_{14}H_{19}NO_4, with a molecular weight of approximately 265.31 g/mol. The compound features methyl substitutions at the 3 and 4 positions on the aromatic ring, which may enhance its lipophilicity and influence its biological interactions.

The primary function of Boc-ADBA lies in its role as a protecting group for amino acids and peptides during chemical synthesis. The Boc group protects the amino functionality from unwanted reactions, allowing for selective modifications at other sites on the molecule. Under acidic conditions, the Boc group can be removed to reveal the free amino group for further functionalization.

Synthesis and Applications

Boc-ADBA serves as a building block for synthesizing more complex biological molecules. Its derivatives are explored for various therapeutic applications, including:

  • Antimicrobial Activity : Research indicates that benzoic acid derivatives, including Boc-ADBA, exhibit antimicrobial properties against various pathogens .
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in treating neurodegenerative diseases like Alzheimer's .
  • Cellular Effects : Studies have shown that benzoic acid derivatives can influence cellular pathways such as autophagy and proteasome activity, suggesting potential roles in cancer therapy and aging .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various benzoic acid derivatives, including Boc-ADBA. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
  • Enzyme Activity Modulation : In vitro assays revealed that Boc-ADBA could enhance proteasome activity in human fibroblasts. This finding suggests that it may help in modulating protein degradation pathways, which are crucial in maintaining cellular homeostasis .
  • Neuroprotective Potential : Research has indicated that compounds similar to Boc-ADBA can inhibit BuChE, leading to increased acetylcholine levels in synaptic clefts—an important mechanism for neuroprotection in Alzheimer's disease models .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to Boc-ADBA:

Compound NameStructural FeaturesBiological Activity
2-Amino-3,4-dimethylbenzoic acidUnprotected amino groupDirect involvement in neurotransmitter synthesis
4-Amino-3,5-dimethylbenzoic acidDimethyl substitution at position 4Different enzyme inhibition profile
N-Boc-3-methylbenzamideSimilar protecting groupFocused on amide formation
2-(tert-Butoxycarbonyl)amino benzoic acidLacks methyl substitutionsSimpler structure with varied reactivity

Properties

IUPAC Name

3,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-8-6-7-10(12(16)17)11(9(8)2)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNHCMZHNNURST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201172812
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185295-87-7
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185295-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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